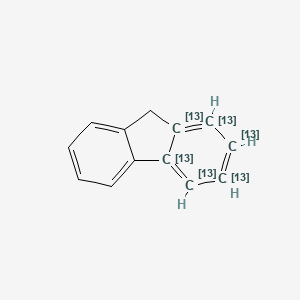
フルオレン-13C6
説明
Fluorene-13C6 is a labelled polycyclic aromatic hydrocarbon. It is a derivative of fluorene, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental science, chemistry, and biology.
科学的研究の応用
Fluorene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Environmental Science: Used as a tracer to study the fate and transport of polycyclic aromatic hydrocarbons in the environment.
Chemistry: Employed in mechanistic studies to understand reaction pathways and kinetics.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential role in understanding the metabolic pathways of carcinogenic polycyclic aromatic hydrocarbons.
作用機序
Target of Action
Fluorene-13C6, like other fluorene derivatives, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA . The compound’s mutagenic activity is attributed to the formation of metabolites that are reactive and capable of forming DNA adducts .
Mode of Action
The mode of action of Fluorene-13C6 involves its metabolites binding to DNA. This process involves the opening of the epoxide ring in Fluorene-13C6 anti- and syn-diolepoxide .
Biochemical Pathways
Fluorene-13C6 is metabolized via angular deoxygenation and cleavage of the five-membered ring catabolism pathway . This metabolic pathway leads to the formation of various intermediates, which are then further metabolized or excreted.
Result of Action
The primary result of Fluorene-13C6’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis .
生化学分析
Biochemical Properties
Fluorene-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the degradation pathway of fluorene . The nature of these interactions involves the conversion of fluorene into various catabolic intermediates .
Cellular Effects
Fluorene-13C6 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Fluorene-13C6 involves its interaction with biomolecules and enzymes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Fluorene-13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors. These interactions can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-13C6 typically involves the incorporation of carbon-13 into the fluorene structure. One common method is the catalytic hydrogenation of carbon-13 labelled biphenylene, followed by cyclization to form the fluorene ring structure. The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Fluorene-13C6 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research applications.
化学反応の分析
Types of Reactions: Fluorene-13C6 undergoes various chemical reactions, including:
Oxidation: Fluorene-13C6 can be oxidized to form fluorenone-13C6 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Fluorene-13C6 can yield dihydrofluorene-13C6 using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of Fluorene-13C6, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Fluorenone-13C6.
Reduction: Dihydrofluorene-13C6.
Substitution: Nitrofluorene-13C6, bromofluorene-13C6, or chlorofluorene-13C6.
類似化合物との比較
Fluorene: The non-labelled version of Fluorene-13C6, used in similar applications but without the isotopic tracking capability.
Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as an intermediate in the production of other chemicals.
Dihydrofluorene: A reduced form of fluorene, used in studies of hydrogenation reactions and as a precursor in organic synthesis.
Uniqueness of Fluorene-13C6: Fluorene-13C6 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This makes it a valuable tool in research applications where precise monitoring of chemical transformations and pathways is required.
特性
IUPAC Name |
9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-DTUITLBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675899 | |
| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189497-69-5 | |
| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
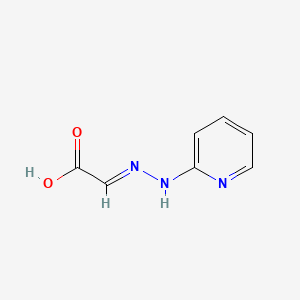
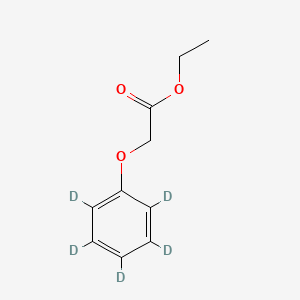
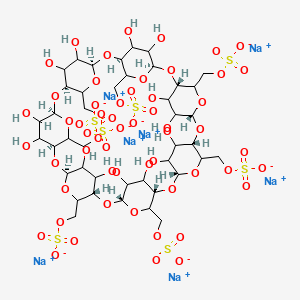
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
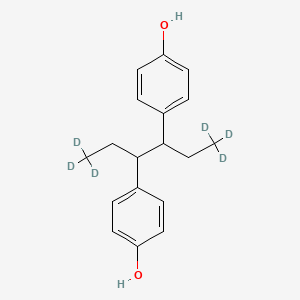

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)


